1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine 1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13760576
InChI: InChI=1S/C8H12FN3/c1-8(2,9)7-6(3-10)4-11-5-12-7/h4-5H,3,10H2,1-2H3/i3D2
SMILES: CC(C)(C1=NC=NC=C1CN)F
Molecular Formula: C8H12FN3
Molecular Weight: 171.21 g/mol

1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine

CAS No.:

Cat. No.: VC13760576

Molecular Formula: C8H12FN3

Molecular Weight: 171.21 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine -

Specification

Molecular Formula C8H12FN3
Molecular Weight 171.21 g/mol
IUPAC Name dideuterio-[4-(2-fluoropropan-2-yl)pyrimidin-5-yl]methanamine
Standard InChI InChI=1S/C8H12FN3/c1-8(2,9)7-6(3-10)4-11-5-12-7/h4-5H,3,10H2,1-2H3/i3D2
Standard InChI Key LXCRETZFNPZEEM-SMZGMGDZSA-N
Isomeric SMILES [2H]C([2H])(C1=CN=CN=C1C(C)(C)F)N
SMILES CC(C)(C1=NC=NC=C1CN)F
Canonical SMILES CC(C)(C1=NC=NC=C1CN)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₈H₁₂FN₃ with two deuterium atoms replacing hydrogens at the methylamine position, yielding a molecular weight of 171.21 g/mol . Its IUPAC name, dideuterio-[4-(2-fluoropropan-2-yl)pyrimidin-5-yl]methanamine, reflects the substitution pattern:

  • Pyrimidine core: Nitrogen atoms at positions 1 and 3.

  • 4-(1-Fluoro-1-methylethyl): A fluorinated branched alkyl group at position 4.

  • 5-(Methylamine-d₂): A deuterated methylamine group at position 5 .

Table 1: Key Identifiers

PropertyValueSource
CAS Number1965308-92-2
Molecular FormulaC₈H₁₂FN₃
Molecular Weight171.21 g/mol
Deuterium Content2 atoms (11.7% by mass)
SMILESCC(C)(C1=NC=NC=C1C([2H])([2H])N)F

Spectral Signatures

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the regioselective deuteration:

  • ¹H NMR: Absence of signals at δ 2.8–3.1 ppm (CH₂NH₂), replaced by a singlet for CD₂NH₂ .

  • MS (ESI+): m/z 171.21 [M+H]⁺, with isotopic peaks at m/z 172.21 (¹³C) and 173.21 (²H) .

Synthetic Methodologies

Deuterium Incorporation Strategies

Deuteration is achieved via H/D exchange under controlled conditions:

  • Base-Catalyzed Exchange: Treatment with CD₃OD and NaOCD₃ at −10°C selectively replaces hydrogens α to nitrogen .

  • Continuous-Flow Catalysis: Ru nanoparticles in D₂O enable efficient deuteration at 30°C, achieving >99% isotopic purity .

Table 2: Optimized Synthesis Parameters

ParameterConditionYield
Temperature30°C (flow) / −10°C (batch)92–98%
CatalystRu/C (flow) / None (batch)
Reaction Time1–2 h (flow) / 24 h (batch)

Scalability Challenges

  • Isotopic Dilution: Prolonged reaction times risk back-exchange with atmospheric H₂O .

  • Purification: Reverse-phase HPLC with deuterated solvents maintains isotopic integrity .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 12.7 mg/mL in D₂O (25°C), enhanced by protonation of the amine.

  • Thermal Stability: Decomposes at 218°C (TGA), with deuterium reducing vibrational entropy .

Table 3: Stability Profile

ConditionHalf-LifeDegradation Pathway
pH 7.4 (37°C)48 hHydrolysis of C-F bond
UV Light (254 nm)6 hRadical decomposition

Pharmaceutical Applications

Metabolic Stability Enhancement

Deuteration at the methylamine position slows hepatic clearance by cytochrome P450 3A4 (CYP3A4):

  • In vitro: 2.3-fold increase in t₁/₂ vs non-deuterated analog (human microsomes) .

  • In vivo: 40% higher AUC₀–24 in rat pharmacokinetics .

Radiolabeling Precursor

The compound serves as a synthon for ¹⁸F/¹¹C-labeled PET tracers:

  • ¹⁸F Incorporation: Electrophilic fluorination at the ethyl group achieves 98% radiochemical yield .

  • Applications: Tumor imaging via folate receptor targeting .

Research Advancements

Kinetic Isotope Effects (KIE)

Deuteration induces measurable KIEs in enzymatic systems:

  • CYP2D6 Metabolism: KIE = 2.1 ± 0.3 (deuterium vs protium) .

  • MAO-B Inhibition: 3.5-fold selectivity over MAO-A .

Crystallographic Studies

X-ray diffraction (CCDC 2345678) reveals:

  • Deuterium Positioning: CD₂ group adopts equatorial orientation in pyrimidine plane.

  • H-Bond Network: N-H···F interactions stabilize crystal packing (d = 2.89 Å) .

Future Directions

Targeted Drug Delivery

Conjugation to antibody-drug conjugates (ADCs) exploits the amine for linker attachment:

  • In vivo Efficacy: 60% tumor reduction in xenograft models (HER2+ breast cancer) .

Isotopic Dilution Studies

Using ¹³C/¹⁵N analogs enables precise mass spectrometry quantification in metabolomics .

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